(4-Iodophenyl)triphenylsilane

Cross‑coupling Oxidative addition Bond dissociation energy

(4‑Iodophenyl)triphenylsilane (CAS 956776-56-0) is a para‑iodo‑substituted tetraarylsilane with the formula C₂₄H₁₉ISi and molecular weight 462.40 g mol⁻¹. It belongs to the class of triphenylsilyl‑functionalized aryl halides, which are employed as synthetic intermediates in cross‑coupling chemistry and as building blocks for materials science.

Molecular Formula C24H19ISi
Molecular Weight 462.4 g/mol
Cat. No. B12041339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Iodophenyl)triphenylsilane
Molecular FormulaC24H19ISi
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)I
InChIInChI=1S/C24H19ISi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H
InChIKeyGIMSDWYUZPAZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Iodophenyl)triphenylsilane Properties and Comparator Overview


(4‑Iodophenyl)triphenylsilane (CAS 956776-56-0) is a para‑iodo‑substituted tetraarylsilane with the formula C₂₄H₁₉ISi and molecular weight 462.40 g mol⁻¹ . It belongs to the class of triphenylsilyl‑functionalized aryl halides, which are employed as synthetic intermediates in cross‑coupling chemistry and as building blocks for materials science. Unlike more common halo‑analogs, specific primary literature on this exact compound is scarce , making procurement decisions highly dependent on comparative physicochemical and reactivity data relative to its closest structural analogs.

Why Bromo or Chloro Analogs Cannot Replace the Iodo Derivative


Generic replacement of (4‑iodophenyl)triphenylsilane by its bromo‑ or chloro‑phenyl analogs is not chemically neutral. The C–I bond is approximately 70 kJ mol⁻¹ weaker than the C–Br bond and over 110 kJ mol⁻¹ weaker than the C–Cl bond [1], leading to substantially faster oxidative addition with low‑valent transition metals. This translates into higher turnover frequencies and milder coupling conditions for the iodo congener. Additionally, the iodine atom provides a heavy‑atom handle for radio‑labeling (e.g., ¹²⁵I) or for halogen‑bonding supramolecular interactions that the lighter halogens cannot replicate. The quantitative evidence below demonstrates that these differences are measurable and can critically impact reaction time, yield, and total process cost.

Quantitative Differentiation Evidence vs. Closest Analogs


C–I Bond Weakening Drives Oxidative Addition Rate Advantage

The C(sp²)–I bond in (4‑iodophenyl)triphenylsilane is intrinsically 71.1 kJ mol⁻¹ weaker than the C(sp²)–Br bond in the direct bromo analog (4‑bromophenyl)triphenylsilane [1]. This 25 % lower bond dissociation energy (BDE) directly lowers the activation barrier for oxidative addition to Pd⁰ and Ni⁰ catalysts, enabling faster catalytic turnover. In a ligand‑free Pd‑catalyzed direct C–H arylation, aryl iodides consumed 3‑ to 5‑fold faster than the corresponding bromides under identical conditions [2].

Cross‑coupling Oxidative addition Bond dissociation energy

Higher Leaving-Group Polarizability Lowers Coupling Activation Energy

The larger polarizability and diffuse electron cloud of iodine (atomic polarizability 5.35 ų) compared to chlorine (2.18 ų) [1] facilitate charge transfer in the transition state of Pd‑catalyzed Suzuki–Miyaura coupling. This is reflected in a reported activation enthalpy difference of ca. 15–20 kJ mol⁻¹ between Ar‑I and Ar‑Cl electrophiles, with Ar‑I enabling room‑temperature coupling while Ar‑Cl requires >80 °C [2].

Suzuki–Miyaura coupling Leaving group Polarizability

Commercial Purity Contrast vs. Bromo Analog

The bromo analog (4‑bromophenyl)triphenylsilane (CAS 18737-40-1) is commercially supplied with a guaranteed purity of >96.0 % (GC) and a sharp melting point of 173–177 °C . In contrast, Sigma‑Aldrich explicitly states that (4‑iodophenyl)triphenylsilane is sold 'as‑is,' does not collect analytical data, and makes no warranty of identity or purity [1]. This means the end‑user must independently verify composition, an additional QC burden not present when procuring the bromo standard.

Purity Quality assurance Procurement

Unique Radio-Iodine Labeling Capability

The presence of a para‑iodo substituent enables direct isotopic exchange or electrophilic substitution with radio‑iodine isotopes (¹²³I, ¹²⁵I, ¹³¹I), a synthetic handle completely unavailable to the bromo, chloro, or unsubstituted tetraphenylsilane [1]. For example, Pd⁰‑mediated ¹¹C‑methyl iodide coupling with carboxytriphenylsilane has been demonstrated, confirming the synthetic tractability of triphenylsilane scaffolds with iodine electrophiles [2].

Radio‑labeling ¹²⁵I Imaging reagent

Optimal Deployment Scenarios Based on Verified Differentiation


Low-Temperature, Low-Catalyst-Loading Cross-Coupling

In Suzuki–Miyaura or Sonogashira couplings requiring <0.5 mol % Pd catalyst or operation at room temperature to preserve thermally labile substrates, (4‑iodophenyl)triphenylsilane is the preferred electrophile. The 71 kJ mol⁻¹ lower C–I bond dissociation energy relative to the bromo analog [1] translates into facile oxidative addition and faster catalytic turnover, reducing reaction time and minimizing by‑product formation.

SPECT or PET Tracer Precursor via Direct Iodine Exchange

Medicinal chemistry programs developing iodine‑123 or iodine‑125 labeled tracers benefit from (4‑iodophenyl)triphenylsilane as a direct labeling precursor. Unlike the bromo or chloro analogs, which require a halogen‑exchange step prior to labeling, the iodide is already present at the desired position [1]. This eliminates one synthetic transformation, shortens the radiosynthesis timeline, and reduces radiochemical yield losses.

Halogen-Bonding Supramolecular Synthon Construction

For crystal engineering or supramolecular polymer design, the iodine atom in (4‑iodophenyl)triphenylsilane acts as a potent halogen‑bond donor (σ‑hole on C–I bond). The higher polarizability of iodine (5.35 ų vs. 3.05 ų for Br) results in stronger and more directional non‑covalent interactions [1], enabling predictable solid‑state architectures that the bromo or chloro counterparts cannot replicate with the same interaction strength.

Exploratory Screening Libraries with Structural Diversity

Sigma‑Aldrich's UPL (Unique Products Library) offering of (4‑iodophenyl)triphenylsilane at $101/gram [1] provides immediate access to an iodine‑bearing tetraarylsilane scaffold not available through standard chemical catalogs. Although sold as‑is without analytical characterization, it is suitable for high‑throughput screening where identity confirmation by LC‑MS is performed in‑house and reactivity, rather than absolute purity, drives hit discovery.

Quote Request

Request a Quote for (4-Iodophenyl)triphenylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.